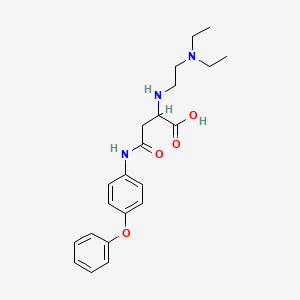
2-((2-(ジエチルアミノ)エチル)アミノ)-4-オキソ-4-((4-フェノキシフェニル)アミノ)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes diethylamino, phenoxyphenyl, and butanoic acid moieties, making it an interesting subject for scientific research.
科学的研究の応用
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the diethylaminoethyl intermediate: This step involves the reaction of diethylamine with an appropriate alkyl halide under basic conditions.
Coupling with phenoxyphenylamine: The diethylaminoethyl intermediate is then coupled with 4-phenoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2-((2-(Dimethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
- 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
- 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-3-25(4-2)15-14-23-20(22(27)28)16-21(26)24-17-10-12-19(13-11-17)29-18-8-6-5-7-9-18/h5-13,20,23H,3-4,14-16H2,1-2H3,(H,24,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBNMNQPHZKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
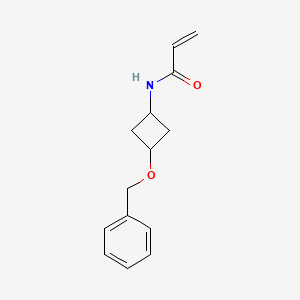


![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

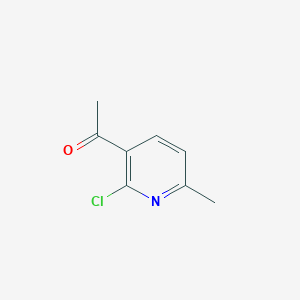
![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)
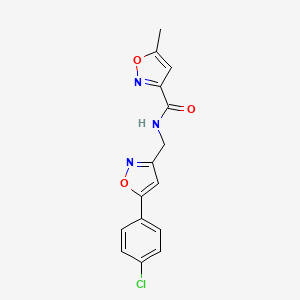
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)
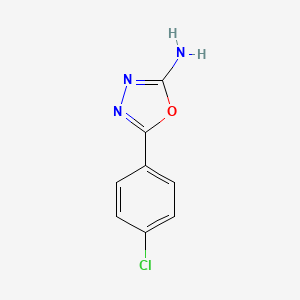
![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)
